![molecular formula C21H22ClN3O B4191504 4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B4191504.png)
4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide
Overview
Description
4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It is also known as BIBX1382 or ZD1839. This compound has gained significant attention in scientific research due to its potential applications in cancer treatment. In
Mechanism of Action
4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide acts by binding to the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival. Inhibition of these pathways results in the induction of apoptosis and inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide has potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colorectal cancer. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide is its selectivity towards EGFR tyrosine kinase. This allows for targeted inhibition of EGFR signaling pathway, leading to minimal off-target effects. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy.
Future Directions
For research include the development of more potent and selective EGFR inhibitors, investigation of combination therapies, and exploration of its potential applications in other diseases.
Scientific Research Applications
4-chloro-N-{3-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}benzamide has been extensively studied for its potential applications in cancer treatment. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly observed in various types of cancer, including non-small cell lung cancer, breast cancer, and colorectal cancer. Inhibition of EGFR signaling pathway has been shown to be an effective strategy for cancer treatment.
properties
IUPAC Name |
4-chloro-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFUAEOBNJZRGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-{3-[1-(2-methylprop-2-EN-1-YL)-1H-1,3-benzodiazol-2-YL]propyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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